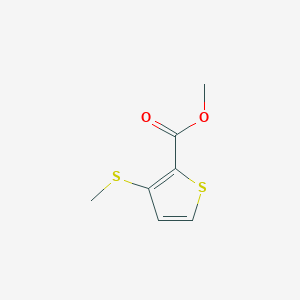
Methyl 3-(methylsulfanyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(methylsulfanyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(methylsulfanyl)thiophene-2-carboxylate can be achieved through several methods. Another method includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials. The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is also employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylsulfanyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-(methylsulfanyl)thiophene-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(methylsulfanyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can form strong interactions with various biological molecules, influencing their activity. The compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-(methylsulfanyl)thiophene-2-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it a valuable intermediate in organic synthesis and drug development .
Properties
CAS No. |
62353-76-8 |
|---|---|
Molecular Formula |
C7H8O2S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
methyl 3-methylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H8O2S2/c1-9-7(8)6-5(10-2)3-4-11-6/h3-4H,1-2H3 |
InChI Key |
LYBKMBPPCIUGEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















